(1S)-1-(4-chlorophenyl)but-3-en-1-amine
Description
Chemical Nomenclature and Stereochemical Definition of (1S)-1-(4-chlorophenyl)but-3-en-1-amine
The formal name, this compound, precisely describes the molecule's structure according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature. The name can be deconstructed as follows:
but-3-en-1-amine : This indicates a four-carbon chain (but-) with a double bond starting at the third carbon (-3-en-) and an amine group (-amine) on the first carbon.
1-(4-chlorophenyl) : A phenyl group substituted with a chlorine atom at its fourth position is attached to the first carbon of the butane (B89635) chain.
(1S)- : This is the stereochemical descriptor, defining the absolute configuration of the chiral center at the first carbon atom.
The chirality of this molecule is crucial to its function. The chiral center is the first carbon atom (C1), which is bonded to four different substituents: the 4-chlorophenyl group, the amine group, a hydrogen atom, and the but-3-enyl group. According to the Cahn-Ingold-Prelog (CIP) priority rules, these substituents are ranked, and the "(S)" configuration (from the Latin sinister, meaning left) is assigned based on their three-dimensional arrangement.
Below is a table summarizing the key identifiers for this compound. chiralen.com
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 245735-57-3 chiralen.com |
| Molecular Formula | C10H12ClN chiralen.com |
| Molecular Weight | 181.66 g/mol chiralen.com |
| Synonyms | (S)-1-(4-Chlorophenyl)but-3-en-1-amine chiralen.com |
Significance within Chiral Amine Chemistry and Organic Synthesis
Chiral amines are of paramount importance in chemistry, serving as essential components in many pharmaceuticals, agrochemicals, and as ligands in asymmetric catalysis. sigmaaldrich.commdpi.com this compound is a valuable member of this class due to its unique combination of structural motifs.
The key features contributing to its significance are:
A Predefined Stereocenter : The (S)-configuration at the benzylic position provides a stereochemical foundation for building complex molecules where specific stereoisomers are required for biological activity.
An Allyl Group : The but-3-enyl moiety (an allyl group) is a versatile functional handle. It can participate in a wide array of chemical transformations, including olefin metathesis, hydroboration-oxidation, and various cyclization reactions, allowing for significant molecular elaboration.
A Chlorophenyl Group : The 4-chlorophenyl ring influences the molecule's electronic properties and can be a site for further modification through cross-coupling reactions. It is also a common feature in many pharmacologically active compounds.
In synthetic applications, this amine is often used as an intermediate. For instance, it can be a precursor for the synthesis of piperidinone derivatives, which have been investigated as potential inhibitors of the MDM2 protein for cancer treatment. chiralen.com The amine group itself can be acylated, alkylated, or used to form imines, providing numerous pathways for constructing larger, more intricate molecular frameworks. The strategic placement of its functional groups makes it an efficient starting material for asymmetric syntheses, where controlling the three-dimensional structure of the final product is critical. orgsyn.org
Structure
3D Structure
Properties
Molecular Formula |
C10H12ClN |
|---|---|
Molecular Weight |
181.66 g/mol |
IUPAC Name |
(1S)-1-(4-chlorophenyl)but-3-en-1-amine |
InChI |
InChI=1S/C10H12ClN/c1-2-3-10(12)8-4-6-9(11)7-5-8/h2,4-7,10H,1,3,12H2/t10-/m0/s1 |
InChI Key |
SFOASJZIFJZSNZ-JTQLQIEISA-N |
Isomeric SMILES |
C=CC[C@@H](C1=CC=C(C=C1)Cl)N |
Canonical SMILES |
C=CCC(C1=CC=C(C=C1)Cl)N |
Origin of Product |
United States |
Synthetic Methodologies for 1s 1 4 Chlorophenyl but 3 En 1 Amine and Analogous Chiral Amines
General Approaches to Chiral Homoallylamine Synthesis
The synthesis of chiral homoallylamines is a cornerstone of modern organic chemistry, providing access to essential building blocks for complex molecules. nih.gov General strategies predominantly revolve around the formation of the key carbon-carbon bond through the nucleophilic addition of an allyl moiety to an electrophilic imine or iminium ion equivalent. researchgate.netresearchgate.net
Key synthetic routes include:
Allylation of Imines: This is the most direct and widely employed method, involving the reaction of an imine with an allyl-organometallic reagent, such as an allyl-Grignard, -lithium, or -boron species. researchgate.netorganic-chemistry.orgpitt.edu The challenge lies in controlling the enantioselectivity of the addition.
Rearrangement Reactions: Certain catalyzed rearrangements, like the aza-Cope rearrangement, can produce homoallylic amines. beilstein-journals.orgacs.org For instance, an iridium-catalyzed process can initiate a sequence involving an intermolecular allylation followed by a 2-aza-Cope rearrangement to yield enantioenriched 1,4-disubstituted homoallylic primary amines. organic-chemistry.orgacs.org
Multi-component Reactions: Efficient one-pot procedures that combine an aldehyde, an amine source, and an allylating agent have been developed. A three-component condensation of an aldehyde, benzyl (B1604629) carbamate, and allyltrimethylsilane, catalyzed by iodine, affords protected homoallylic amines in excellent yields. organic-chemistry.org
These foundational methods have been refined and expanded into highly stereoselective strategies, which are essential for producing enantiomerically pure compounds like (1S)-1-(4-chlorophenyl)but-3-en-1-amine.
Stereoselective Synthesis Strategies
Achieving high levels of stereocontrol is paramount for the synthesis of biologically active chiral amines. Chemists have devised several powerful strategies that leverage chiral catalysts, auxiliaries, or reagents to dictate the absolute configuration of the newly formed stereocenter.
Asymmetric Allylation of Imines
The catalytic asymmetric allylation of imines stands out as a highly effective and atom-economical approach to chiral homoallylamines. nih.govrsc.org This strategy relies on a chiral catalyst to create a chiral environment around the imine, forcing the incoming allyl nucleophile to attack one face of the C=N double bond preferentially.
Organocatalysis has emerged as a particularly powerful tool in this area. beilstein-journals.orgnih.gov Chiral Brønsted acids, such as phosphoric acids, and hydrogen-bond donors are prominent catalysts. For example, chiral BINOL-derived phosphoric acids can catalyze the reaction between imines and allylboronates with high enantioselectivity. beilstein-journals.org Schaus and co-workers pioneered the use of chiral 3,3'-diaryl-BINOL catalysts for the allylation of N-acylimines, achieving enantiomeric excesses (ee) of 90–99%. beilstein-journals.org Similarly, chiral disulfonimides have been used to catalyze the Hosomi-Sakurai reaction of imines. beilstein-journals.orgnih.gov Another notable organocatalytic approach involves the use of a chiral oxazaborolidinium ion (COBI), derived from L-proline, which effectively catalyzes the allylation of N-(2-hydroxyphenyl)imines. beilstein-journals.orgnih.gov
Table 1: Organocatalysts in Asymmetric Allylation of Imines
| Catalyst Type | Example Catalyst | Substrate Type | Allylating Agent | Typical ee (%) | Reference |
|---|---|---|---|---|---|
| BINOL Derivative | 3,3'-Ph₂-BINOL | N-Aryl/Benzyl Imines | Allyl-1,3,2-dioxaborinane | High | beilstein-journals.org |
| Disulfonimide | Chiral Disulfonimide | N-Fmoc Imines | Allyltrimethylsilane | High | beilstein-journals.orgnih.gov |
| Oxazaborolidinium Ion | COBI | N-(2-hydroxyphenyl)imines | Allyltributylstannane | 90-96 | nih.gov |
| Phosphoric Acid | Chiral Phosphoric Acid | Iminium Cations | Allylsilane | High | beilstein-journals.org |
Chiral Auxiliary-Mediated Methodologies
An alternative to catalytic asymmetric synthesis is the use of a chiral auxiliary. In this approach, a chiral molecule is temporarily incorporated into one of the reactants to direct the stereochemical course of the reaction. After the key bond-forming step, the auxiliary is removed, leaving behind an enantiomerically enriched product.
The use of N-sulfinyl imines (sulfinimines) is a robust and widely adopted strategy for the asymmetric synthesis of chiral amines. wikipedia.org In this method, a prochiral aldehyde or ketone is condensed with an enantiopure sulfinamide, most commonly tert-butanesulfinamide (known as Ellman's auxiliary), to form a chiral N-sulfinyl imine. nih.govbohrium.com
The chiral sulfinyl group attached to the imine nitrogen effectively shields one face of the C=N bond. It also coordinates with the organometallic reagent (e.g., allylmagnesium bromide or allyllithium), leading to a rigid, chair-like six-membered transition state. This predictable arrangement directs the nucleophilic attack of the allyl group to the opposite face of the imine, resulting in high diastereoselectivity. nih.govwikipedia.org The final step involves the facile removal of the sulfinyl auxiliary under mild acidic conditions to liberate the desired chiral primary amine. wikipedia.org This methodology is highly versatile and has been successfully applied to the multikilogram scale synthesis of valuable biologically active compounds. bohrium.com
Table 2: Diastereoselective Allylation of Chiral N-Sulfinyl Imines
| Imine Substrate | Allylating Reagent | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
|---|---|---|---|---|
| (R)-tBS-isobutyl aldimine | Lithium acetylene | 99:1 | 92 | nih.gov |
| (R)-tBS-aldimine | Allylmagnesium bromide | >95:5 | High | nih.gov |
| Ellman's imine | Triallylborane-amine/Cu catalyst | High | Good | organic-chemistry.orgorganic-chemistry.org |
Sulfonimidamides are aza-analogs of sulfonamides where one sulfonyl oxygen is replaced by a nitrogen group. nih.gov This substitution creates a stereogenic center at the sulfur atom, making enantiopure sulfonimidamides valuable chiral building blocks and ligands in asymmetric synthesis. nih.govacs.orgnih.gov
The synthesis of enantiopure sulfonimidamides can be achieved through several routes, including the nucleophilic substitution of chiral sulfonimidoyl chlorides or fluorides with amines, a reaction that often proceeds with inversion of configuration at the sulfur center. nih.govacs.orgwur.nl Another approach involves the dynamic resolution of a racemic sulfinic acid salt. nih.gov
Once prepared, these chiral compounds can be employed as ligands in metal-catalyzed reactions. For instance, amino-functionalized sulfonimidamides have been successfully used as chiral ligands in copper-catalyzed asymmetric Henry reactions, affording products in good yields and with up to 95% ee. thieme-connect.com The development of methods to synthesize and apply these unique chiral sulfur compounds continues to expand the toolkit for asymmetric amine synthesis. acs.orgresearchgate.net
Table 3: Synthetic Routes to Enantiopure Sulfonimidamides
| Starting Material | Reagent/Method | Key Feature | Reference |
|---|---|---|---|
| Sulfonimidoyl fluorides | Anilines / Ca(NTf₂)₂ | Enantiospecific Sₙ2-like reaction | nih.govacs.org |
| Racemic sulfinic acid sodium salt | Dynamic kinetic resolution | Stereospecific transformations | nih.gov |
| Chiral sulfonimidoyl chlorides | Ammonia / Amines | Enantiospecific nucleophilic substitution | acs.org |
Metal-Catalyzed Stereoselective Transformations
Transition metal catalysis offers a powerful and versatile platform for the stereoselective synthesis of chiral amines. organic-chemistry.org Metals such as rhodium, iridium, palladium, and copper, when combined with specifically designed chiral ligands, can catalyze the addition of various nucleophiles to imines with exceptional levels of enantiocontrol. organic-chemistry.orgacs.orgnih.gov
Rhodium catalysis has been extensively studied for the asymmetric synthesis of chiral amines. nottingham.ac.ukacs.org Chiral diene ligands, such as those developed by Hayashi, are effective in rhodium-catalyzed asymmetric allylation and arylation of aldimines. thieme-connect.comnih.gov These systems can provide access to enantioenriched diarylmethylamines and other valuable amine products. nottingham.ac.ukthieme-connect.com For example, a rhodium-catalyzed addition of boronic acids to aldimines using a chiral diene ligand proceeds with excellent enantioselectivities. thieme-connect.com
Iridium catalysts have been uniquely applied in the asymmetric umpolung allylation of imines. organic-chemistry.orgacs.org This strategy involves the generation of a 2-azaallyl anion, which then undergoes allylation, providing a pathway to 1,4-disubstituted homoallylic amines that are otherwise difficult to access. acs.org Palladium complexes are also widely used, often in tandem reactions, such as the in-situ formation of an allylsilane followed by imine allylation. organic-chemistry.orgorganic-chemistry.org
Table 4: Examples of Metal-Catalyzed Asymmetric Amine Synthesis
| Metal | Chiral Ligand | Reaction Type | Product Type | ee (%) | Reference |
|---|---|---|---|---|---|
| Rhodium | Chiral Diene | Aryl addition to aldimines | Diarylmethylamines | 90->99 | nottingham.ac.uk |
| Rhodium | Chiral Bisaminophosphine | Hydrogenation | Chiral Amines | High | acs.org |
| Iridium | Not specified | Umpolung allylation of imines | 1,4-Disubstituted homoallylic amines | High | organic-chemistry.orgacs.org |
| Palladium | Not specified | Allylic alkylation | Homoallylamines | High | organic-chemistry.org |
| Copper | Not specified | Allylation of Ellman's imine | Homoallylamines | High (Diastereoselectivity) | organic-chemistry.org |
Copper-Catalyzed Aminooxygenation Reactions
Copper-catalyzed reactions represent a powerful tool for the formation of C-N bonds. rsc.orgnih.gov Aerobic aminooxygenation, for instance, offers a direct route to functionalize alkenes using molecular oxygen. acs.org This approach can be used to synthesize various functionalized amines. acs.org
One notable method involves the copper-catalyzed aerobic aminooxygenation of internal alkenes. Research has shown that the combination of a phenanthroline-based ligand with a copper(II) acetate (B1210297) catalyst can promote the cyclization of cinnamyl N-alkoxycarbamates. acs.org This reaction proceeds via an amidyl radical pathway, which is a departure from previously established aminocupration pathways. acs.org The process is initiated by the coordination of the substrate to the Cu(II) catalyst, which triggers a reduction to a Cu(I) species. This Cu(I) species then activates molecular oxygen to form a Cu(II)-superoxide complex, which in turn oxidizes the substrate to an amidyl radical. acs.org This radical can then undergo cyclization and subsequent reaction with oxygen to form the desired aminooxygenated product. acs.org
Another significant advancement is the copper-catalyzed regioselective and enantioselective aminoboration of unactivated terminal alkenes. nih.gov Using a CuCl catalyst with a chiral ligand, this method allows for the incorporation of an amino group at the internal position and a boryl group at the terminal position of the alkene, yielding chiral β-borylalkylamines with good to high enantiomeric ratios. nih.gov This transformation provides a concise pathway from simple olefinic feedstocks to valuable functionalized chiral alkylamines. nih.gov
Table 1: Examples of Copper-Catalyzed Amination Reactions
| Catalyst System | Substrate Type | Product Type | Key Features |
|---|---|---|---|
| Cu(OAc)₂ / Phenanthroline Ligand | Internal Alkenes (Cinnamyl N-alkoxycarbamates) | Oxazolidinones | Aerobic, proceeds via amidyl radical. acs.org |
| CuCl / (R,R)-PTBP-BDPP | Unactivated Terminal Alkenes | Chiral β-borylalkylamines | High regioselectivity and enantioselectivity. nih.gov |
| Cu(MeCN)₄PF₆ / R-(+)-BINAM | Alkenes | Chiral N-aryl allylamines | Enantioselective C-H amination. rsc.org |
Reductive Coupling of Imines
The reductive coupling of imines is a highly effective and general method for synthesizing a wide range of chiral vicinal diamines and other chiral amines. acs.orgresearchgate.net This strategy often demonstrates high enantioselectivity and stereospecificity under mild reaction conditions. acs.org
A noteworthy example is the asymmetric synthesis of chiral vicinal diamines through the reductive coupling of imines templated by a chiral diboron. acs.org This protocol is characterized by its broad substrate scope and the use of readily available starting materials. The reaction proceeds via a diboron-enabled nih.govnih.gov-sigmatropic rearrangement. acs.org Another approach involves the cobalt-catalyzed enantioselective reductive coupling of imines with internal alkynes to produce chiral allylamines. researchgate.net This reaction utilizes a cobalt complex derived from a commercially available bisphosphine ligand with zinc as the electron donor. researchgate.net
Imine reductases (IREDs) have also emerged as powerful biocatalysts for the synthesis of chiral amines. nih.govresearchgate.net These enzymes can asymmetrically reduce imines, which can be formed in situ from a ketone and an amine, to produce the desired chiral amine with high enantiomeric excess. nih.gov
Table 2: Selected Methods for Reductive Coupling of Imines for Chiral Amine Synthesis
| Method | Catalyst/Reagent | Substrate Scope | Product | Key Features |
|---|---|---|---|---|
| Chiral Diboron Templated | Chiral Diboron | Wide range of imines | Chiral Vicinal Diamines | High enantioselectivity and stereospecificity. acs.org |
| Cobalt-Catalyzed | Cobalt complex with bisphosphine ligand / Zinc | Imines and internal alkynes | Chiral Allylamines | Extensive substrate scope. researchgate.net |
Imino-Aldol Reactions for β-Amino Ester Precursors
Imino-aldol reactions, also known as Mannich-type reactions, are fundamental for the synthesis of β-amino carbonyl compounds, which are valuable precursors to β-amino acids and other complex molecules. rsc.orgclockss.orgorganic-chemistry.org These reactions involve the addition of an enolate or its equivalent to an imine.
One strategy involves the reaction of a silyl (B83357) enol ether with an imine possessing a stereogenic center to control the stereochemistry of the resulting Mannich-type product. clockss.org This substrate-controlled approach has been successfully applied to the preparation of α-oxygenated β-amino acids. clockss.org For instance, the reaction between an imine and a silyl enol ether in the presence of MgBr₂·Et₂O can proceed with good diastereoselectivity. clockss.org
Catalytic asymmetric Mannich reactions have also been extensively developed. For example, a highly efficient Mukaiyama aldol (B89426) reaction catalyzed by sodium phenoxide-phosphine oxides can be used for Mannich-type reactions with aldimines to produce β-amino esters with an α-quaternary carbon center in good to excellent yields. organic-chemistry.org
Triflic Acid-Promoted Regio- and Stereoselective Reactions
Triflic acid (TfOH) is a powerful Brønsted acid that can promote a variety of organic transformations with high regio- and stereoselectivity. researchgate.netscielo.brresearchgate.net Its ability to generate cationic species from organic molecules under mild conditions makes it a valuable reagent in synthesis. researchgate.net
A notable application of triflic acid is in the stereoselective synthesis of polyfunctionalized Z-enaminones from dibenzylidene ketones and organic azides. researchgate.netscielo.br This cascade reaction involves a sequence of 1,3-dipolar cycloaddition, aziridine (B145994) formation, and a 1,2-aryl migration via a phenonium ion. The stereochemistry is controlled by a strong intramolecular hydrogen bond, leading exclusively to the Z isomer. researchgate.netscielo.br This method offers total control of functionalization along the N-C=C-C=O conjugated system. researchgate.netscielo.br
More recently, a triflic acid-promoted 1,2-amino migration in α-arylaminoacrylamides has been described, providing access to substituted β-aminoamides. nih.gov This one-pot, two-step protocol involves the in situ generation of (E)-enol triflate intermediates, which then undergo TfOH-promoted cyclization and ring-opening with alcohols to yield the desired products. nih.gov
Precursors and Intermediate Compounds in Synthetic Pathways
The synthesis of complex chiral molecules like this compound relies on the availability and reactivity of key precursors and the controlled formation and transformation of reactive intermediates.
Role of 4-Chlorobenzaldehyde (B46862) and Related Derivatives
4-Chlorobenzaldehyde is a crucial starting material in the synthesis of many organic compounds, including pharmaceuticals and dyes. wikipedia.orgguidechem.com Its chemical structure, featuring a reactive aldehyde group and a chlorinated benzene (B151609) ring, makes it a versatile building block. wikipedia.org It can be prepared by the hydrolysis of 4-chlorobenzal chloride or the oxidation of 4-chlorobenzyl alcohol. wikipedia.org
In the context of chiral amine synthesis, 4-chlorobenzaldehyde serves as the primary precursor for introducing the 4-chlorophenyl group. It readily reacts with primary amines to form imines (Schiff bases), which are key intermediates in many of the synthetic methodologies discussed. ijcrcps.com For example, the reaction of 4-chlorobenzaldehyde with aniline (B41778) in the presence of an acid catalyst can produce (E)-N-(4-chlorobenzylidene)aniline. ijcrcps.com This imine can then be subjected to various transformations, such as reduction or addition reactions, to generate more complex molecules.
Furthermore, derivatives of 4-chlorobenzaldehyde, such as 1-(4-chlorophenyl)-3-buten-1-ol, are also important precursors. thermofisher.com This homoallylic alcohol can be synthesized and used as a starting material for further functionalization to introduce the desired amine group.
Formation and Transformation of Imine Intermediates
Imine intermediates are central to many synthetic routes for chiral amines. nih.govresearchgate.net They are typically formed through the condensation reaction of an aldehyde or ketone with a primary amine. ijcrcps.comyoutube.com This reaction is often reversible and may require the removal of water to drive the equilibrium towards the imine product.
Once formed, imines are versatile electrophiles that can undergo a variety of transformations. The asymmetric reduction of prochiral imines is one of the most direct methods for preparing chiral amines. acs.orgnih.gov This can be achieved using transition metal catalysts with chiral ligands or through biocatalysis with imine reductases. researchgate.netacs.org
Imines are also key electrophiles in Mannich-type reactions, where they react with enolates or silyl enol ethers to form β-amino carbonyl compounds. clockss.org The stereochemical outcome of these reactions can often be controlled by using chiral auxiliaries, catalysts, or by substrate control. clockss.org The development of catalytic enantioselective transformations involving imines has significantly advanced the synthesis of α-tertiary amines. nih.gov
The reactivity of the imine can be influenced by the substituents on both the carbon and nitrogen atoms. For example, N-aryl imines derived from acetophenones are common substrates in asymmetric hydrogenation reactions. acs.org The nature of the protecting group on the imine nitrogen can also play a crucial role in the stereoselectivity of subsequent reactions. acs.org
Table 3: Common Transformations of Imine Intermediates in Chiral Amine Synthesis
| Reaction Type | Reagent/Catalyst | Product Type | Key Features |
|---|---|---|---|
| Asymmetric Hydrogenation | Transition Metal Catalysts (e.g., Ir, Rh) with Chiral Ligands | Chiral Amines | Direct and efficient method for creating stereocenters. acs.orgnih.gov |
| Reductive Amination | Reducing agents (e.g., NaBH₄) or Biocatalysts (IREDs) | Chiral Amines | One-pot conversion of carbonyls and amines to chiral amines. nih.govyoutube.com |
| Mannich-type/Imino-Aldol Reaction | Enolates or Silyl Enol Ethers | β-Amino Carbonyls | Forms C-C bonds and creates new stereocenters. clockss.orgorganic-chemistry.org |
Alcohol Precursors (e.g., (1S)-1-(4-chlorophenyl)but-3-en-1-ol)
The synthesis of enantiomerically pure amines frequently originates from chiral alcohol precursors. rsc.orgrsc.orgmagtech.com.cn For the target compound, this compound, the corresponding chiral homoallylic alcohol, (1S)-1-(4-chlorophenyl)but-3-en-1-ol, serves as a key starting material. The "hydrogen borrowing" or amination of alcohols strategy is recognized as an efficient and environmentally benign approach for amine synthesis, often utilizing water as the only byproduct. magtech.com.cnresearchgate.net
The general approach involves the chemical activation of the alcohol's hydroxyl group, converting it into a better leaving group. This is typically achieved by reacting the alcohol with a sulfonyl chloride, such as p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl), in the presence of a base. This reaction forms a tosylate or mesylate ester, respectively. This activated intermediate is then susceptible to nucleophilic substitution by a nitrogen-containing nucleophile to form the desired amine.
A critical aspect of this methodology is the control of stereochemistry. The initial enantiopurity of the alcohol dictates the enantiopurity of the final amine product. Enantioselective synthesis methods, such as those employing chiral catalysts, are used to produce the alcohol precursor with high enantiomeric excess. rsc.org When the subsequent conversion to the amine proceeds via an Sₙ2 mechanism, a predictable inversion of the stereocenter occurs. Therefore, to synthesize this compound, the synthetic route would strategically start with the opposite enantiomer of the alcohol, (1R)-1-(4-chlorophenyl)but-3-en-1-ol.
Biocatalytic methods, which use enzymes like alcohol dehydrogenases, have also emerged as powerful tools for producing chiral alcohols and for the direct conversion of alcohols to amines. rsc.orgrsc.org These enzymatic cascades can offer high selectivity and operate under mild conditions. rsc.org
Reduction of Azide (B81097) Intermediates to Amines
A robust and widely used two-step sequence to convert a chiral alcohol into a primary amine involves the formation and subsequent reduction of an azide intermediate. This method effectively avoids the over-alkylation problems that can occur with direct amination using ammonia.
The first step is a nucleophilic substitution (Sₙ2) reaction where an azide salt, typically sodium azide (NaN₃), displaces the activated hydroxyl group (e.g., a tosylate) of the precursor. This reaction forms a chiral alkyl azide. As a classic Sₙ2 reaction, this step proceeds with a complete inversion of stereochemistry at the chiral center.
The second step is the reduction of the alkyl azide to the corresponding primary amine. The azide group (-N₃) is an excellent synthon for a primary amine group (-NH₂) because it is unreactive in many conditions but can be reduced cleanly. organic-chemistry.org Several reliable methods exist for this transformation, each with its own advantages regarding functional group tolerance and reaction conditions.
Key methods for azide reduction include:
Lithium Aluminum Hydride (LiAlH₄): A powerful reducing agent that efficiently converts azides to amines.
Catalytic Hydrogenation: This method involves hydrogen gas (H₂) and a metal catalyst, such as palladium on carbon (Pd/C). It is a clean method, but care must be taken as the catalyst can also reduce other functional groups, such as alkenes.
Staudinger Reaction: This reaction uses triphenylphosphine (B44618) (PPh₃) followed by an aqueous workup to produce the amine and triphenylphosphine oxide. organic-chemistry.org It is known for being exceptionally mild and tolerant of a wide variety of functional groups that might be sensitive to other reducing agents. organic-chemistry.org
The choice of reducing agent is crucial when other sensitive functional groups are present in the molecule. For synthesizing this compound, which contains an alkene moiety, catalytic hydrogenation with H₂/Pd could potentially reduce the double bond. Therefore, LiAlH₄ or the Staudinger reaction would be more suitable choices to selectively reduce the azide while preserving the butenyl group. organic-chemistry.org
| Reducing Agent | Typical Conditions | Advantages | Disadvantages | Citation |
|---|---|---|---|---|
| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous ether (e.g., THF, Et₂O), followed by aqueous workup | Highly effective and strong reducing agent | Reacts with protic functional groups (e.g., alcohols, carboxylic acids); requires anhydrous conditions | organic-chemistry.org |
| Catalytic Hydrogenation (H₂/Catalyst) | H₂ gas, Pd/C, PtO₂, or Raney Ni in a solvent like ethanol (B145695) or ethyl acetate | Clean reaction; byproduct is N₂ gas | Can reduce other functional groups like alkenes, alkynes, and some aromatic rings | organic-chemistry.org |
| Staudinger Reaction (PPh₃) | PPh₃ in a solvent like THF, followed by H₂O workup | Very mild conditions; highly chemoselective and tolerates most other functional groups | Stoichiometric amounts of phosphine (B1218219) are required, generating phosphine oxide as a byproduct | organic-chemistry.org |
Utilizing Oxirane Derivatives
Chiral oxiranes (epoxides) are versatile three-membered ring intermediates used in the stereoselective synthesis of a variety of compounds, including chiral amines. acs.org The synthesis of chiral amino alcohols via the ring-opening of epoxides is a well-established strategy. acs.orgorganic-chemistry.org
A plausible route to a compound like this compound using this methodology would start with a chiral oxirane, such as (R)-4-chlorostyrene oxide. The core of this strategy is the regioselective ring-opening of the epoxide by a suitable nucleophile. According to the principles of Sₙ2 reactions, a strong nucleophile will attack the least sterically hindered carbon of the epoxide ring. khanacademy.orgyoutube.comyoutube.com In the case of a styrene (B11656) oxide derivative, this attack preferentially occurs at the benzylic carbon, which is less sterically hindered than the other carbon of the oxirane ring.
For the introduction of the amine functionality, an azide anion (N₃⁻) can be used as the nucleophile. The Sₙ2 attack of the azide on (R)-4-chlorostyrene oxide would lead to the formation of (R)-1-azido-2-(4-chlorophenyl)ethan-2-ol, with inversion of configuration at the site of attack. While this intermediate contains the necessary chiral center and nitrogen atom, it does not have the butenyl structure of the final product. Further chemical transformations would be required, such as the elimination of the hydroxyl group and subsequent manipulation of the side chain, to arrive at the target molecule.
Alternatively, the ring-opening can be accomplished with other nucleophiles to build the carbon skeleton. For example, organocuprates or other organometallic reagents could be used to introduce the vinyl group, followed by conversion of the resulting alcohol to an amine through the methods described previously. The asymmetric ring-opening of epoxides can be facilitated by chiral catalysts to achieve high enantioselectivity. google.com
Chemical Transformations and Derivatization Reactions of 1s 1 4 Chlorophenyl but 3 En 1 Amine
Reactions at the Amine Functionality
The primary amine group of (1S)-1-(4-chlorophenyl)but-3-en-1-amine is a key handle for derivatization, readily undergoing reactions typical of primary amines, such as acylation, sulfonylation, and condensation with carbonyl compounds.
Amide Bond Formation
The formation of an amide bond is a cornerstone of synthetic and medicinal chemistry, and the primary amine of the title compound serves as an excellent nucleophile for this transformation. nih.govraineslab.com This reaction involves coupling the amine with a carboxylic acid, typically activated by a coupling reagent to facilitate the reaction. nih.gov The general approach is to convert the carboxylic acid's hydroxyl group into a better leaving group, which is then displaced by the amine. raineslab.com
A variety of coupling reagents can be employed for this purpose, each with its own methodology. Common reagents include carbodiimides like Dicyclohexylcarbodiimide (DCC) and additives such as 1-Hydroxybenzotriazole (HOBt), or phosphonium (B103445) and uronium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). raineslab.comacs.org The reaction is typically performed in an aprotic solvent in the presence of a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), to neutralize the acid formed during the reaction. acs.org
The resulting amide derivatives are of significant interest in drug discovery. For instance, a closely related derivative, (S)-3-amino-3-(4-chlorophenyl)propan-1-ol, is a key intermediate in the synthesis of AZD5363 (Capivasertib), a potent pan-AKT kinase inhibitor that has been investigated in clinical trials for various cancers. google.comnih.govaacrjournals.org The synthesis involves an amide bond formation where the amine is coupled to a complex heterocyclic carboxylic acid. nih.govnih.gov This highlights the utility of the 1-(4-chlorophenyl)amine scaffold in generating biologically active molecules.
Table 1: Representative Amide Bond Coupling Reagents This table is interactive. Click on the headers to sort.
| Coupling Reagent | Abbreviation | Typical Base | Byproducts |
|---|---|---|---|
| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | HATU | DIPEA | Tetramethylurea |
| Dicyclohexylcarbodiimide | DCC | None / DMAP | Dicyclohexylurea (DCU) |
| (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | BOP | DIPEA | Hexamethylphosphoramide (HMPA) |
Sulfonylation Reactions
The reaction of this compound with sulfonyl chlorides provides a direct route to the corresponding sulfonamides. This transformation is robust and widely used in the synthesis of compounds with therapeutic potential. nih.govresearchgate.net Sulfonamides are a critical class of compounds in medicinal chemistry, known for a wide range of biological activities. google.com
The synthesis is typically achieved by treating the amine with an appropriate sulfonyl chloride (e.g., p-toluenesulfonyl chloride or benzenesulfonyl chloride) in the presence of a base. nih.gov The base, often a tertiary amine like triethylamine (B128534) or pyridine, serves to neutralize the hydrochloric acid generated during the reaction. nih.govwikipedia.org The reaction can be performed in various solvents, including aqueous media under controlled pH. nih.gov
This functionalization allows for the introduction of diverse aryl or alkyl sulfonyl groups, enabling the exploration of structure-activity relationships (SAR) for various biological targets. For example, the sulfonamide moiety has been shown to be crucial for the effective binding of some ligands to receptors like the human glucocorticoid receptor (hGR). researchgate.net
Table 2: Examples of Sulfonylation Reactions This table is interactive. Users can filter by Reagent.
| Sulfonylating Agent | Product Name |
|---|---|
| p-Toluenesulfonyl chloride | N-[(1S)-1-(4-chlorophenyl)but-3-en-1-yl]-4-methylbenzenesulfonamide |
| Benzenesulfonyl chloride | N-[(1S)-1-(4-chlorophenyl)but-3-en-1-yl]benzenesulfonamide |
| Methanesulfonyl chloride | N-[(1S)-1-(4-chlorophenyl)but-3-en-1-yl]methanesulfonamide |
Formation of Imine Derivatives
As a primary amine, this compound readily reacts with aldehydes and ketones to form imine derivatives, also known as Schiff bases. mdpi.comacs.org This condensation reaction is typically catalyzed by acid and involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule to form the characteristic C=N double bond. acs.orgnih.gov
The reaction is reversible, and the equilibrium can be driven towards the imine product by removing the water formed, for instance, by using a Dean-Stark apparatus or a dehydrating agent. nih.gov The pH of the reaction is a critical parameter; it must be acidic enough to protonate the hydroxyl intermediate to facilitate its departure as water, but not so acidic that it fully protonates the starting amine, rendering it non-nucleophilic. nih.gov
Imines are versatile intermediates themselves and can be further reduced to secondary amines through processes like reductive amination. mdpi.com This two-step sequence provides a powerful method for N-alkylation of the parent amine.
Table 3: Imine Formation with Various Carbonyl Compounds This table is interactive. Click on the headers to sort.
| Carbonyl Compound | Product Type | Resulting Imine Derivative |
|---|---|---|
| Benzaldehyde | Aldimine | (E)-N-Benzylidene-1-(4-chlorophenyl)but-3-en-1-amine |
| Acetone | Ketimine | N-(Propan-2-ylidene)-1-(4-chlorophenyl)but-3-en-1-amine |
| Cyclohexanone | Ketimine | N-Cyclohexylidene-1-(4-chlorophenyl)but-3-en-1-amine |
Olefinic Transformations
The terminal double bond in the butenyl side chain offers a second site for functionalization, allowing for a variety of olefinic transformations. These reactions can be used to modify the side chain, introducing new functional groups and altering the steric and electronic properties of the molecule. To prevent unwanted side reactions, the amine functionality is often protected, for example as a Boc-carbamate, before carrying out these transformations. tandfonline.com
Hydrogenation: The double bond can be readily reduced to a single bond via catalytic hydrogenation. nih.govacs.org Using catalysts such as Palladium on carbon (Pd/C) or Raney Nickel under a hydrogen atmosphere will yield the corresponding saturated derivative, (1S)-1-(4-chlorophenyl)butan-1-amine. This reaction is highly efficient for converting the homoallylic amine into its alkyl counterpart. acs.orgorganic-chemistry.org
Hydroboration-Oxidation: This two-step process allows for the anti-Markovnikov hydration of the double bond. wikipedia.org Reaction with a borane (B79455) reagent (e.g., borane-THF complex) followed by oxidative workup (typically with hydrogen peroxide and a base) yields the corresponding primary alcohol, 4-((1S)-1-amino-1-(4-chlorophenyl)butyl)butan-1-ol. acs.orgyoutube.com This introduces a hydroxyl group at the terminal position of the side chain, providing a new site for further functionalization.
Epoxidation: The alkene can be converted to an epoxide using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) or dioxiranes. researchgate.netnih.gov This reaction would yield (S)-2-((S)-1-(4-chlorophenyl)but-3-en-1-yl)oxirane. The epoxide is a valuable intermediate that can be opened by various nucleophiles to introduce a range of functionalities at the 3- and 4-positions of the original carbon chain.
Olefin Metathesis: Cross-metathesis (CM) with other alkenes, catalyzed by ruthenium-based catalysts like the Grubbs catalyst, can be used to extend or modify the side chain. nih.govacs.orgwikipedia.org This powerful C-C bond-forming reaction is tolerant of many functional groups, including protected amines. raineslab.comnih.gov For example, reacting the N-protected amine with methyl acrylate (B77674) could introduce an ester functionality onto the side chain.
General Functionalization for Academic and Research Purposes
The dual reactivity of this compound makes it a highly valuable scaffold for creating libraries of diverse compounds for academic research, particularly in the field of medicinal chemistry for structure-activity relationship (SAR) studies. researchgate.netnih.gov
A prominent example of its utility is in the development of kinase inhibitors. The closely related analog, (S)-4-amino-N-(1-(4-chlorophenyl)-3-hydroxypropyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), demonstrates the importance of this chemical motif. aacrjournals.orggoogle.com In AZD5363, the 1-(4-chlorophenyl)propylamine core is attached via an amide bond to a complex pyrrolo[2,3-d]pyrimidine moiety, which binds to the hinge region of the AKT kinase. nih.gov The chiral amine component is crucial for orienting the molecule within the ATP-binding pocket of the enzyme. nih.govnih.gov
SAR studies on such compounds involve systematically modifying different parts of the molecule to optimize potency, selectivity, and pharmacokinetic properties. nih.govnih.gov The amine group of the parent compound serves as a critical anchor point for attaching various heterocyclic systems, while the butenyl group (or its derivatives, like the hydroxylated side chain in AZD5363) can be modified to explore interactions with solvent-exposed regions of the target protein or to tune physical properties like solubility and metabolic stability. nih.gov By synthesizing a matrix of derivatives through the reactions described above (amidation, sulfonylation, olefin modification), researchers can systematically probe the chemical space around this privileged scaffold to develop novel therapeutic agents. nih.govnih.gov
Structural Elucidation and Stereochemical Characterization Methodologies
Advanced Spectroscopic Techniques for Structural Analysis (e.g., NMR, IR)
Spectroscopic methods provide fundamental information about the molecular framework and functional groups present in a compound. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable tools for the structural analysis of (1S)-1-(4-chlorophenyl)but-3-en-1-amine and its synthetic precursors.
While specific spectral data for the amine itself is not detailed in the provided search results, the analysis of its immediate precursor, 1-(4-chlorophenyl)but-3-en-1-ol, offers significant insight. The conversion of the hydroxyl (-OH) group in the alcohol to an amino (-NH2) group in the target amine would result in predictable changes in the spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to map the carbon-hydrogen framework of a molecule. For the precursor alcohol, 1-(4-chlorophenyl)but-3-en-1-ol, characteristic signals confirm its structure. rsc.org In the ¹H NMR spectrum, signals corresponding to the protons on the aromatic ring, the vinyl group (CH=CH₂), the methylene (B1212753) group (-CH₂-), and the methine proton (CH-OH) would be observed at specific chemical shifts and with distinct splitting patterns (multiplicity) due to spin-spin coupling with neighboring protons. rsc.org
The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For 1-(4-chlorophenyl)but-3-en-1-ol, distinct peaks would identify the carbons of the 4-chlorophenyl ring, the two carbons of the vinyl group, the methylene carbon, and the carbon bearing the hydroxyl group. rsc.orgrsc.org Upon conversion to this compound, the chemical shift of the carbon attached to the nitrogen (the chiral center) would change significantly compared to the one bonded to oxygen in the alcohol precursor. Similarly, the proton attached to this chiral carbon would also experience a shift. The appearance of signals corresponding to the amine protons would be a key indicator of successful synthesis.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups within a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. In the IR spectrum of the precursor 1-(4-chlorophenyl)but-3-en-1-ol, a broad absorption band is typically observed in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol group. rsc.org Other key peaks would include those for C-H bonds of the aromatic ring and the vinyl group, and the C=C stretch of the alkene around 1640 cm⁻¹. rsc.org
For the target compound, this compound, the broad O-H band would be absent. Instead, two sharp peaks would typically appear in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric N-H stretching vibrations of the primary amine group (-NH₂). The C-Cl stretching vibration from the chlorophenyl group is also expected in the fingerprint region of the spectrum.
| Spectroscopic Data for the Precursor 1-(4-Chlorophenyl)but-3-en-1-ol | |
| Technique | Characteristic Features |
| ¹H NMR | Signals for aromatic protons, vinyl protons (-CH=CH₂), methylene protons (-CH₂-), and a methine proton (-CH-OH). rsc.org |
| ¹³C NMR | Peaks corresponding to the unique carbons of the 4-chlorophenyl ring, vinyl group, methylene group, and the carbon bearing the hydroxyl group. rsc.orgrsc.org |
| IR (cm⁻¹) | Broad O-H stretch (approx. 3200-3600 cm⁻¹), C=C stretch (approx. 1640 cm⁻¹). rsc.org |
X-ray Crystallography for Absolute Configuration Determination
X-ray crystallography is the most powerful and definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, including the absolute configuration of chiral centers. This technique involves directing X-rays at a single crystal of the compound and analyzing the resulting diffraction pattern.
For this compound, obtaining a suitable single crystal and performing X-ray diffraction analysis would unambiguously confirm that the stereochemistry at the chiral carbon is indeed 'S'. The analysis provides detailed information on bond lengths, bond angles, and the conformation of the molecule in the crystal lattice. scielo.org.za While the specific crystal structure of the title compound is not available in the provided search results, the methodology is standard for chiral molecules. For instance, the crystal structures of related chiral compounds like (R)-baclofen have been determined using this method, confirming their absolute stereochemistry. nih.gov The presence of the chlorine atom in the molecule is particularly useful for determining the absolute configuration via anomalous dispersion effects. nih.gov
Chiral Chromatography and Enantiomeric Separation Techniques
Chiral chromatography is a crucial technique for separating the enantiomers of a racemic mixture, which is essential for both analytical determination of enantiomeric purity and for preparative isolation of a single enantiomer. The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer.
The successful separation of enantiomers like (R)- and (S)-1-(4-chlorophenyl)but-3-en-1-amine is highly dependent on the choice of the chiral stationary phase. Polysaccharide-based CSPs are the most widely used and have proven effective for a broad range of chiral compounds, including amines. bujnochem.comwindows.net
These CSPs typically consist of a chiral polymer, such as a derivative of cellulose (B213188) or amylose (B160209), coated or immobilized onto a silica (B1680970) support. bujnochem.com Common examples include cellulose tris(3,5-dimethylphenylcarbamate) and amylose tris(3,5-dimethylphenylcarbamate). windows.net The development of CSPs has advanced significantly, with a trend towards using smaller silica particles (e.g., 3 µm) to achieve faster and more efficient separations without generating excessively high back-pressures in high-performance liquid chromatography (HPLC) systems. chromatographyonline.com For a primary amine like the title compound, CSPs designed to facilitate interactions such as hydrogen bonding are particularly effective. bujnochem.com The selection of a CSP often involves screening a variety of columns and mobile phase conditions to find the optimal system for resolution. bujnochem.comnih.gov
The ability of a chiral stationary phase to separate enantiomers is based on the principle of chiral recognition. The most widely accepted mechanism is the "three-point interaction model". wikipedia.orgresearchgate.net According to this model, for effective chiral discrimination to occur, one enantiomer must engage in at least three simultaneous interactions with the chiral selector of the CSP, while its mirror image can only engage in two or fewer of these interactions. wikipedia.orgnih.gov
These interactions can be a combination of:
Hydrogen bonds: The primary amine group (-NH₂) of this compound can act as a hydrogen bond donor, interacting with acceptor sites (like carbonyl groups on carbamate-derivatized polysaccharides) on the CSP. researchgate.net
Dipole-dipole or π-π interactions: The electron-rich 4-chlorophenyl ring can interact with complementary aromatic or polar groups on the CSP.
The difference in the stability of the transient diastereomeric complexes formed between each enantiomer and the CSP leads to different retention times on the chromatographic column, allowing for their separation. wikipedia.org
Potential Research Avenues and Future Directions
Development of Novel and More Efficient Stereoselective Synthetic Pathways
The generation of enantiomerically pure amines is a cornerstone of modern synthetic chemistry, particularly for pharmaceutical applications. While classical methods exist, ongoing research targets pathways that offer improved efficiency, atom economy, and environmental sustainability.
Future synthetic strategies for (1S)-1-(4-chlorophenyl)but-3-en-1-amine could focus on several cutting-edge areas:
Catalytic Asymmetric Synthesis : Moving beyond stoichiometric chiral auxiliaries, catalytic methods are highly desirable. Rhodium-catalyzed asymmetric additions of arylboronic acids to imine precursors represent a powerful route to chiral diarylmethylamines and related structures. orgsyn.org A similar strategy could be adapted for the target molecule, potentially using an imine derived from 4-chlorobenzaldehyde (B46862) and a suitable nitrogen source.
Biocatalysis and Photoenzymatic Reactions : The use of enzymes offers unparalleled stereoselectivity under mild conditions. Engineered "ene"-reductases have been utilized in the photoenzymatic coupling of dichloroamides with alkenes to produce chiral α-chloroamides with excellent stereocontrol. nih.govnih.gov This approach, which relies on the precise orientation of substrates within an enzyme's active site, could inspire the development of biocatalysts for the direct asymmetric amination of corresponding ketones or alkenes. nih.gov
Mechanochemistry : Solvent-free synthetic methods, such as those performed in a ball mill, are gaining traction as a green chemistry alternative. researchgate.net Developing a mechanochemical process for the synthesis of the target amine or its precursors could significantly reduce solvent waste and potentially enhance reaction rates and yields. researchgate.net
Advanced Chiral Auxiliaries : The use of removable chiral auxiliaries remains a robust strategy. Ellman's tert-butanesulfinamide (tBS) is particularly effective for preparing primary chiral amines via the diastereoselective functionalization of tBS-imines. nih.gov This method allows for the sequential and controlled formation of chiral centers. nih.gov
A comparison of potential advanced synthetic approaches is outlined below.
| Method | Key Feature | Potential Advantage | Relevant Research Context |
| Catalytic Asymmetric Addition | Employs a chiral metal catalyst (e.g., Rhodium) to induce enantioselectivity. | High turnover, low loading of chiral material, atom economical. | Rh-catalyzed additions to imines. orgsyn.org |
| Photoenzymatic Synthesis | Uses an engineered enzyme and light to control stereochemistry. | Exceptional enantioselectivity, mild reaction conditions, environmentally benign. | Asymmetric synthesis of α-chloroamides. nih.govnih.gov |
| Mechanochemical Synthesis | Solvent-free reaction conducted by grinding reagents in a ball mill. | Reduced solvent waste, potentially faster reaction times, novel reactivity. | Solvent-free synthesis of heterocyclic intermediates. researchgate.net |
| Chiral Auxiliary Approach | Covalent attachment of a chiral group (tBS) to guide a stereoselective reaction. | High diastereoselectivity, reliable and well-established methodology. | Stereodivergent synthesis of bis-α-chiral amines. nih.gov |
Exploration of this compound as a Chiral Ligand or Catalyst Precursor
The inherent chirality and multiple functional groups of this compound make it an attractive candidate for development into a novel chiral ligand for asymmetric catalysis. The primary amine can serve as a versatile anchor point for ligand synthesis.
Future research in this area could involve:
Synthesis of Schiff Base Ligands : Condensation of the primary amine with chiral or achiral salicylaldehyde (B1680747) derivatives would yield bidentate (N,O) Schiff base (salen-type) ligands. The stereocenter adjacent to the nitrogen atom would create a chiral pocket around a coordinated metal center.
Preparation of Phosphine-Amine Ligands : The amine could be functionalized to incorporate phosphine (B1218219) moieties, leading to P,N-type ligands. These are highly effective in a variety of metal-catalyzed reactions, including asymmetric hydrogenations and cross-coupling reactions.
Hemilabile Ligand Design : The allyl group, in conjunction with the amine, could function as a hemilabile ligand. The alkene could coordinate reversibly to a metal center, opening up a coordination site during a catalytic cycle, which can be beneficial for catalyst activity and selectivity.
The development of such ligands would transform the title compound from a synthetic building block into a valuable tool for creating other chiral molecules.
Mechanistic Investigations of Chiral Induction and Control in Reactions
A deep understanding of the mechanisms governing stereoselectivity is crucial for optimizing existing synthetic methods and designing new ones. For this compound, this involves studying how chirality is transferred and controlled during its synthesis.
Key areas for future mechanistic investigation include:
Transition State Modeling : For metal-catalyzed syntheses, computational studies such as Density Functional Theory (DFT) calculations can be employed to model the transition states of the enantioselective step. rsc.org This allows for a rational understanding of how the chiral ligand or catalyst interacts with the substrate to favor the formation of the (S)-enantiomer.
Role of Chiral Auxiliaries : In syntheses employing auxiliaries like tert-butanesulfinamide, mechanistic studies can clarify the precise conformational arrangement that leads to high diastereoselectivity. nih.gov This involves analyzing the non-covalent interactions that direct an incoming nucleophile to a specific face of the imine.
Enzymatic Reaction Mechanisms : For potential biocatalytic routes, investigation would focus on the enzyme's active site. Understanding how the substrate is bound and oriented prior to the chemical transformation is key. nih.gov Mechanistic studies might reveal that selectivity arises from a pre-organized, light-excitable charge-transfer complex between the enzyme's flavin cofactor and the substrates. nih.govnih.gov
These investigations provide fundamental insights that accelerate the development of more sophisticated and efficient catalytic systems.
Advanced Spectroscopic and Chiroptical Studies to Probe Stereochemical Properties
Thorough characterization is essential to confirm the structure and, most importantly, the absolute stereochemistry and enantiomeric purity of this compound. While standard techniques are informative, advanced methods can provide deeper insight into its three-dimensional structure.
| Technique | Information Provided |
| Nuclear Magnetic Resonance (NMR) | Provides the primary structure and connectivity of the molecule. 1H NMR would show characteristic signals for the aromatic, vinylic (CH=CH2), and benzylic (CH-N) protons. 13C NMR confirms the carbon framework. rsc.orgacs.orgresearchgate.net |
| Infrared (IR) Spectroscopy | Confirms the presence of key functional groups, such as the N-H stretches of the primary amine and the C=C stretch of the alkene group. rsc.orgresearchgate.net |
| Chiral High-Performance Liquid Chromatography (HPLC) | The primary method for determining enantiomeric purity (or enantiomeric excess, ee). It separates the (S) and (R) enantiomers using a chiral stationary phase (CSP). wikipedia.org |
| Circular Dichroism (CD) / Vibrational Circular Dichroism (VCD) | Chiroptical techniques that measure the differential absorption of left and right circularly polarized light. The resulting spectrum is highly sensitive to the molecule's absolute configuration and conformation in solution. |
| Mass Spectrometry (MS) | Determines the molecular weight and provides information about the molecule's fragmentation pattern, confirming its elemental composition. researchgate.net |
Future work would involve a comprehensive analysis using a combination of these techniques. For example, chiral HPLC is indispensable for quantifying the success of any stereoselective synthesis. wikipedia.org Advanced chiroptical methods like VCD, when combined with quantum chemical calculations, can provide an unambiguous assignment of the (S) absolute configuration without the need for chemical derivatization or crystal structure analysis.
Application in the Synthesis of Complex Organic Molecules
The true value of a chiral building block like this compound lies in its potential for constructing more complex, high-value molecules, such as pharmaceuticals and natural products. The compound possesses three distinct functional handles that can be manipulated selectively.
| Functional Handle | Potential Transformations |
| Primary Amine | Acylation, alkylation, reductive amination, formation of ureas and sulfonamides. |
| Allyl Group | Oxidative cleavage (ozonolysis) to an aldehyde, dihydroxylation to a diol, epoxidation, cross-metathesis, Heck reaction. |
| Chlorophenyl Ring | Nucleophilic aromatic substitution (under certain conditions), cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce new C-C or C-N bonds. |
The strategic application of these transformations allows for the rapid assembly of molecular complexity. For instance, the use of a structurally related compound, (S)-3-amino-3-(4-chlorophenyl)propan-1-ol, as a key intermediate in the synthesis of the oncology drug candidate AZD5363 highlights the pharmaceutical relevance of this molecular scaffold. google.com Future research will undoubtedly explore the incorporation of this compound into synthetic routes targeting novel bioactive agents, leveraging its stereodefined center as a crucial element for biological recognition.
Q & A
Basic Question
- Hazard Identification : The compound shares hazards with structurally similar aromatic amines, including acute toxicity (oral, dermal, inhalation), skin/eye irritation, and respiratory tract irritation .
- Methodological Precautions :
- Use engineering controls (fume hoods) and PPE (nitrile gloves, lab coats, safety goggles) to minimize exposure.
- Implement emergency procedures for spills: isolate the area, use absorbent materials, and dispose of waste per local regulations .
- Store in a tightly sealed container in a dry, well-ventilated space to prevent degradation or combustion .
How can enantiopurity of this compound be validated post-synthesis?
Basic Question
- Analytical Techniques :
- Chiral HPLC : Use a chiral stationary phase (e.g., amylose- or cellulose-based columns) with UV detection to separate enantiomers. Compare retention times to a racemic mixture or standard .
- Polarimetry : Measure optical rotation ([α]D) and compare to literature values for the (1S)-enantiomer.
- NMR with Chiral Shift Reagents : Employ europium-based reagents (e.g., Eu(hfc)₃) to induce diastereomeric splitting in proton or carbon spectra .
What synthetic strategies are effective for preparing this compound?
Basic Question
- Key Routes :
- Critical Intermediates :
How can SHELX software enhance crystallographic analysis of this compound?
Advanced Question
- Structural Refinement :
- SHELXL : Refine X-ray diffraction data by modeling anisotropic displacement parameters and validating H-bonding networks. Use the TWIN command if twinning is observed .
- SHELXD : Solve phase problems via dual-space methods for small-molecule structures. Combine with SHELXE for automated model building .
- Data Interpretation : Analyze residual density maps to identify disordered solvent molecules or counterions.
What strategies resolve conflicting NMR data during characterization?
Advanced Question
- Common Discrepancies :
- Dynamic Effects : Rotameric equilibria in the but-3-en-1-amine chain may cause splitting. Use variable-temperature NMR (VT-NMR) to slow exchange processes .
- Solvent Artifacts : Deuterated solvents (e.g., CDCl₃ vs. DMSO-d₆) can shift aromatic proton signals. Cross-validate in multiple solvents.
- Advanced Techniques :
How does stereochemical configuration impact biological activity?
Advanced Question
- Case Study : The fungicide carpropamid (a chlorophenyl ethylamide) shows enantiomer-specific activity, where the (1R)-enantiomer is bioactive .
- Methodological Analysis :
- Enantiomer Isolation : Use preparative chiral chromatography to obtain pure (1S)- and (1R)-forms.
- Biological Assays : Compare IC₅₀ values in enzyme inhibition or cell-based models to establish structure-activity relationships (SAR) .
What are best practices for resolving discrepancies in reported physical properties?
Advanced Question
- Root Causes :
- Standardization : Report experimental conditions (e.g., heating rate for melting points, solvent for solubility) to enable cross-study comparisons .
How can reaction conditions be optimized to minimize by-products?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
